
Chloroiodoacetic Acid
概要
説明
Chloroiodoacetic Acid, also known as 2-Chloro-2-iodoacetic Acid, is a compound with the molecular formula C2H2ClIO2 . It is known to exist in water disinfected with chlorine/hypochlorite .
Molecular Structure Analysis
The molecular structure of Chloroiodoacetic Acid includes elements such as Chlorine (Cl), Iodine (I), Oxygen (O), Hydrogen (H), and Carbon ©. The molecular weight of Chloroiodoacetic Acid is approximately 220.39 g/mol .Physical And Chemical Properties Analysis
Chloroiodoacetic Acid has a molecular weight of 220.39 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its rotatable bond count is 1. The topological polar surface area is 37.3 Ų .科学的研究の応用
Disinfection Byproduct Research
Chloroiodoacetic acid is identified as a disinfection byproduct (DBP) in water treatment processes. It forms when iodide-containing water is treated with chlorine-based disinfectants. Research into the formation, occurrence, and control of such DBPs is crucial for ensuring water safety. Studies have shown that chloroiodoacetic acid can form in higher concentrations during chloramination compared to chlorination, highlighting the need for tailored treatment strategies .
Analytical Chemistry Method Development
The development of sensitive and accurate analytical methods for detecting chloroiodoacetic acid in environmental samples is an important area of research. High-performance ion chromatography-tandem mass spectrometry (HPIC-MS/MS) is one technique used for the rapid and simultaneous determination of haloacetic acids, including chloroiodoacetic acid, in water samples . This research aids in monitoring and controlling the levels of harmful DBPs.
Proteomics Research
This compound is also utilized in proteomics research, where it serves as a biochemical tool for protein modification studies. Its reactivity with amino acids can be used to probe protein structure and function .
Safety and Hazards
Chloroiodoacetic Acid should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用機序
Target of Action
Chloroiodoacetic acid is a disinfection byproduct (DBP) that forms in water treated with chlorine or hypochlorite
Mode of Action
It is known to exist in water disinfected with chlorine/hypochlorite , suggesting that it may interact with biological molecules in this environment.
Pharmacokinetics
As a small molecule (molecular weight 220.39 Da
Action Environment
Chloroiodoacetic acid forms in water disinfected with chlorine/hypochlorite . The concentration of this compound in the environment may be influenced by factors such as the amount of disinfectant used, the presence of organic matter, and the pH and temperature of the water . These factors could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2-chloro-2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHUCRGLFVRTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633989 | |
| Record name | Chloro(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroiodoacetic Acid | |
CAS RN |
53715-09-6 | |
| Record name | Chloro(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of Chloroiodoacetic acid in drinking water?
A: Chloroiodoacetic acid can form in drinking water treated with chlorine when iodide is present. This scenario is particularly relevant when using iodized table salt in cooking with chlorinated tap water. [] The reaction of potassium iodide in iodized salt with chlorine present in the water leads to the formation of Chloroiodoacetic acid, alongside Iodoacetic acid. [] Another source is swimming pools treated with both chlorine and copper-silver ionization. []
Q2: Why is the presence of Chloroiodoacetic acid in drinking water a concern?
A: While research on Chloroiodoacetic acid itself is limited, its close relative, Iodoacetic acid, is known to be cytotoxic and genotoxic. [] Studies have identified Chloroiodoacetic acid alongside Iodoacetic acid in drinking water, raising concerns about its potential health risks. [] Notably, a study analyzing swimming pool water found Chloroiodoacetic acid as one of three highly toxic iodinated haloacetic acids. []
Q3: What methods are used to detect and quantify Chloroiodoacetic acid in water samples?
A: Chloroiodoacetic acid can be extracted from water samples using t-amyl methyl ether and then converted to its methyl ester for analysis. Gas chromatography-mass spectrometry (GC-MS) is utilized for quantification, employing an authentic standard for comparison. [] The identification is further confirmed using gas chromatography-high-resolution mass spectrometry (GC-HRMS). []
Q4: Are there effective treatment methods to reduce Chloroiodoacetic acid levels in drinking water?
A: Research suggests that ozone/granular activated carbon (GAC) treatment shows promise in reducing Iodinated Disinfection Byproducts (I-DBPs), including Chloroiodoacetic acid, in drinking water. [] This method appears to be effective in decreasing the concentrations of these potentially harmful compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



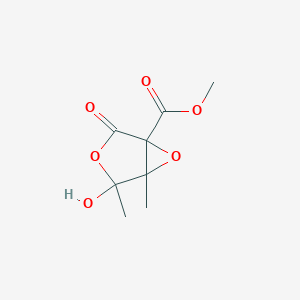

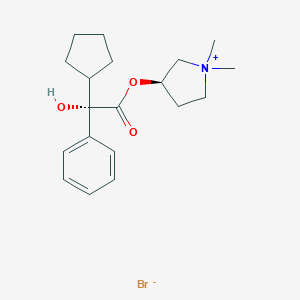

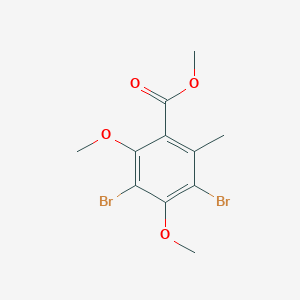

![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
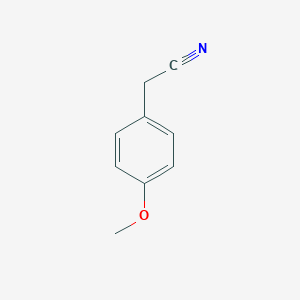


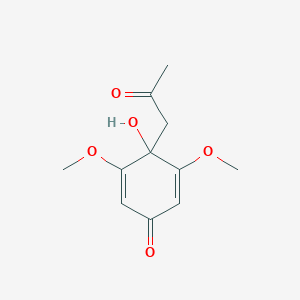

![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
